3,5-Dichloro-2,2',3',4,4',5',6,6'-octafluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2,2’,3’,4,4’,5’,6,6’-octafluoro-1,1’-biphenyl is a halogenated biphenyl compound It is characterized by the presence of chlorine and fluorine atoms attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,2’,3’,4,4’,5’,6,6’-octafluoro-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the direct fluorination of biphenyl followed by chlorination. The reaction conditions often require the use of catalysts and controlled environments to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2,2’,3’,4,4’,5’,6,6’-octafluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2,2’,3’,4,4’,5’,6,6’-octafluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2,2’,3’,4,4’,5’,6,6’-octafluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl
- 3,5-Dichloro-1,1’-biphenyl
- 2,2’,3’,4,4’,5’,6,6’-Octafluoro-1,1’-biphenyl
Uniqueness
3,5-Dichloro-2,2’,3’,4,4’,5’,6,6’-octafluoro-1,1’-biphenyl is unique due to the specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other halogenated biphenyls.
Eigenschaften
CAS-Nummer |
55866-16-5 |
---|---|
Molekularformel |
C12Cl2F8 |
Molekulargewicht |
367.02 g/mol |
IUPAC-Name |
1,3-dichloro-2,4,6-trifluoro-5-(2,3,4,5,6-pentafluorophenyl)benzene |
InChI |
InChI=1S/C12Cl2F8/c13-3-5(15)1(6(16)4(14)9(3)19)2-7(17)10(20)12(22)11(21)8(2)18 |
InChI-Schlüssel |
PXCNPOHJIJQPHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)Cl)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.